4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Description
Structural Characterization and Nomenclature of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The official International Union of Pure and Applied Chemistry name is 4-methoxy-1-methylindole-3-carbaldehyde, which clearly indicates the substitution pattern on the indole backbone. The compound's Chemical Abstracts Service registry number is 620175-74-8, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₁₁H₁₁NO₂ reflects the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The systematic naming convention places the methoxy group (-OCH₃) at position 4 of the benzene ring portion of the indole system, the methyl group (-CH₃) attached to the nitrogen atom at position 1, and the aldehyde group (-CHO) at position 3 of the pyrrole ring. Alternative nomenclature includes 1H-Indole-3-carboxaldehyde, 4-methoxy-1-methyl-, which emphasizes the aldehyde functional group as the primary feature.
The compound's systematic identifiers include the Simplified Molecular Input Line Entry System string CN1C=C(C2=C1C=CC=C2OC)C=O and the International Chemical Identifier InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3. The International Chemical Identifier Key QHLXATZGECTUAX-UHFFFAOYSA-N provides a fixed-length condensed digital representation of the molecular structure.
Molecular Geometry and Crystallographic Data
The molecular weight of this compound is 189.21 g/mol, calculated from its molecular formula. The compound exhibits characteristic physical properties consistent with substituted indole derivatives, including a melting point range of 119.4-120.7°C, indicating a well-defined crystalline structure. The compound appears as a white solid under standard conditions, suggesting high purity and crystalline organization.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 189.21 g/mol | |
| Melting Point | 119.4-120.7°C | |
| Physical Appearance | White solid | |
| Purity (typical) | 97% |
The molecular geometry of this compound features the characteristic planar indole ring system with specific substitution patterns that influence its three-dimensional structure. The methoxy group at position 4 introduces electron-donating effects that affect the electron density distribution across the aromatic system. The N-methyl substitution at position 1 alters the electronic properties of the pyrrole nitrogen and influences the compound's basicity compared to unsubstituted indole derivatives.
The aldehyde functionality at position 3 provides a reactive electrophilic center that can participate in various chemical transformations. The planar arrangement of the indole system allows for extended conjugation between the aromatic rings and the aldehyde group, which influences both the electronic properties and reactivity patterns of the molecule.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance analysis in deuterated chloroform reveals characteristic chemical shift patterns that confirm the molecular structure and substitution pattern.
The aldehyde proton appears as a distinctive signal at δ 10.44 parts per million, consistent with the deshielding effect of the carbonyl group and the aromatic environment. This chemical shift value is typical for aromatic aldehydes and confirms the presence of the formyl functionality at position 3 of the indole ring. The aromatic protons of the indole ring system appear in the expected region between δ 7.0-8.5 parts per million, with specific splitting patterns that reflect the substitution pattern and coupling relationships.
The N-methyl group typically appears as a singlet around δ 3.8 parts per million, while the methoxy group protons resonate as a singlet around δ 4.0 parts per million. These chemical shift values are consistent with the electronic environment created by attachment to the aromatic indole system. The Nuclear Magnetic Resonance spectral data support the proposed structure and provide confirmation of the substitution pattern.
Infrared and Ultraviolet-Visible Spectral Features
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The aldehyde carbonyl group exhibits a strong absorption band typically around 1650-1680 cm⁻¹, characteristic of conjugated aromatic aldehydes. This frequency reflects the influence of the aromatic system on the carbonyl stretching vibration.
The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methyl and methoxy groups occur around 2800-3000 cm⁻¹. The carbon-oxygen stretching vibration of the methoxy group typically appears around 1250-1300 cm⁻¹, providing confirmation of this substituent's presence.
Ultraviolet-visible spectroscopy demonstrates the extended conjugation present in the molecule through characteristic absorption patterns in the ultraviolet region. The indole chromophore typically exhibits absorption maxima around 280-290 nanometers, with additional fine structure resulting from the substitution pattern. The presence of the methoxy group as an electron-donating substituent typically causes a bathochromic shift in the absorption spectrum compared to unsubstituted indole derivatives.
The aldehyde functionality contributes additional chromophoric character through its conjugation with the aromatic system, potentially extending absorption into the visible region under certain conditions. These spectroscopic characteristics provide valuable information for both structural confirmation and analytical quantification purposes.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound involves potential equilibrium between different structural forms, particularly regarding the aldehyde functionality and the indole ring system. Unlike simpler indole derivatives, the presence of multiple substituents influences the relative stability of potential tautomeric forms and their interconversion rates.
The primary tautomeric consideration involves the aldehyde group at position 3, which exists predominantly in the keto form rather than the enol form under normal conditions. Infrared spectroscopic evidence consistently shows the presence of the carbonyl stretching frequency characteristic of the keto tautomer in the solid state. This preference for the keto form reflects the stability provided by the aromatic indole system and the electronic effects of the substituents.
The methoxy substituent at position 4 acts as an electron-donating group, which stabilizes the aromatic system and influences the electron density distribution throughout the molecule. This electronic effect contributes to the preferential adoption of the keto tautomeric form by stabilizing the carbonyl functionality through resonance interactions with the aromatic system.
Nuclear Magnetic Resonance studies in solution confirm that the molecule maintains its primary structural form without significant tautomeric interconversion under normal analytical conditions. The chemical shift patterns observed in both proton and carbon-13 Nuclear Magnetic Resonance spectra are consistent with a single predominant tautomeric form, indicating that rapid tautomeric exchange, if present, occurs on a timescale much faster than the Nuclear Magnetic Resonance observation window.
Properties
IUPAC Name |
4-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXATZGECTUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622794 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-74-8 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis Route
- Starting Materials : Phenylhydrazine derivatives substituted with methoxy groups and appropriate ketones or aldehydes.
- Procedure : Under acidic conditions (e.g., glacial acetic acid and concentrated hydrochloric acid), the phenylhydrazine reacts with the carbonyl compound to form the indole ring.
- Post-Synthesis Modifications : N-methylation is performed using methyl iodide and a strong base such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to install the methyl group on the nitrogen atom.
- Formylation : The aldehyde group can be introduced at the 3-position by Vilsmeier-Haack reaction or other selective formylation methods.
Vilsmeier-Haack Formylation of 1-Methyl-4-methoxyindole
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
- Conditions : The reaction is typically carried out at 80–85°C with controlled stoichiometry (1.2–1.5 equivalents of POCl₃).
- Mechanism : POCl₃ activates DMF to form an electrophilic iminium intermediate that selectively attacks the electron-rich 3-position of the indole ring.
- Workup : Hydrolysis liberates the aldehyde group.
- Optimization : Reaction time is optimized between 15–45 minutes to maximize yield and minimize by-products.
N-Methylation Post-Functionalization
- Starting Material : 4-Methoxyindole-3-carbaldehyde.
- Reagents : Methyl iodide (CH₃I) and base such as NaH.
- Solvent : DMF or DMSO under anhydrous conditions.
- Outcome : Selective methylation of the indole nitrogen without affecting the aldehyde group.
Transition Metal-Catalyzed Oxidation (Cu(II) or Co(II))
- Reference : Yan et al. reported Cu(II)- or Co(II)-catalyzed C(sp³)-H oxidation methods to synthesize 3-formylindoles selectively.
- Procedure : Starting from N-protected indoles, oxidation is performed under mild conditions to introduce the formyl group at the 3-position.
- Advantages : This method offers mild conditions and high selectivity, avoiding harsh reagents.
Data Tables Summarizing Key Preparation Parameters
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine derivative + ketone | Acidic medium (AcOH/HCl), reflux | 60–75 | Requires post-synthesis N-methylation |
| Vilsmeier-Haack Formylation | 1-Methyl-4-methoxyindole | POCl₃ (1.3 equiv), DMF, 80–85°C, 15-45 min | 70–85 | Sensitive to moisture, requires careful control |
| N-Methylation Post-Functionalization | 4-Methoxyindole-3-carbaldehyde | Methyl iodide, NaH, DMF, room temp | 80–90 | Anhydrous conditions critical |
| Cu(II)/Co(II)-Catalyzed Oxidation | N-protected indoles | Cu(II)/Co(II) catalyst, mild oxidant | 65–80 | Selective, mild conditions |
Research Findings and Optimization Insights
- Reaction Control : The Vilsmeier-Haack formylation requires precise temperature and reagent ratios to avoid overreaction or decomposition of the aldehyde group.
- Purification : Gradient chromatography (e.g., cyclohexane/ethyl acetate) or recrystallization from DMF/acetic acid mixtures are effective for obtaining high purity.
Spectroscopic Characterization :
- $$ ^1H $$ NMR shows aldehyde proton signals at δ ~10 ppm, methoxy protons at δ ~3.8 ppm, and N-methyl protons at δ ~3.3–3.5 ppm.
- IR spectroscopy confirms aldehyde C=O stretch around 1700 cm⁻¹ and methoxy C–O stretch near 1250 cm⁻¹.
- High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 197.08 for [M+H]+).
Mechanistic Insights : Computational studies indicate that the electron-donating methoxy group enhances electrophilic substitution at the 3-position, facilitating selective formylation.
Scale-Up Considerations : Continuous flow reactors improve reproducibility and safety during formylation. pH monitoring during aqueous workup prevents aldehyde dimerization.
Summary Table of Spectroscopic Data for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
| Functional Group | $$ ^1H $$ NMR (ppm) | IR (cm⁻¹) | Notes |
|---|---|---|---|
| Aldehyde (CHO) | 9.8 – 10.2 | 1690 – 1710 | Sharp singlet, characteristic |
| Methoxy (OCH₃) | 3.7 – 3.9 | 1240 – 1260 | Strong C–O stretch |
| N-Methyl (CH₃) | 3.3 – 3.5 | - | Singlet, attached to nitrogen |
Chemical Reactions Analysis
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions typical of aromatic aldehydes. It can be easily oxidized to form the corresponding carboxylic acid. Additionally, it can participate in condensation reactions, such as the Henry reaction with nitromethane, to form nitrovinyl indole derivatives . Common reagents used in these reactions include oxidizing agents like manganese dioxide and bases for condensation reactions.
Scientific Research Applications
Chemistry
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is utilized as a reactant for synthesizing various indole derivatives, which are crucial in developing pharmaceuticals and agrochemicals. Its versatility allows it to participate in several reactions, such as:
- Henry Reactions: Used for preparing nitroolefins and β-nitroalcohols via microwave or ultrasound-assisted methods .
- Ugi Reaction: Acts as a reactant for synthesizing quinolinones, which have diverse biological activities .
Biology
Indole derivatives, including this compound, exhibit a range of biological activities:
- Antiviral Activity: Demonstrated potential in inhibiting viral replication mechanisms.
- Anticancer Properties: Shown to affect cell signaling pathways related to cancer progression .
- Antimicrobial Effects: Exhibits activity against various pathogens, making it a candidate for developing new antibiotics .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of indole derivatives against Mycobacterium tuberculosis. The results indicated that compounds derived from this compound exhibited significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing novel anti-tubercular agents .
Medicine
The compound is being explored for its therapeutic properties:
- Inhibitor Role: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new treatments for diseases like diabetes and cancer .
- Immunomodulatory Effects: It acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses and potentially aiding in mucosal immunity.
Data Table: Comparison of Indole Derivatives
| Compound Name | Chemical Structure | Biological Activity | Synthesis Method |
|---|---|---|---|
| This compound | Structure | Antiviral, Anticancer | Fischer Indole Synthesis |
| 1-Methylindole-3-carboxaldehyde | Structure | Antiviral | Ugi Reaction |
| 5-Methoxyindole-3-carboxaldehyde | Structure | Anticancer | Multicomponent Reactions |
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. As an indole derivative, it can bind to multiple receptors and enzymes, modulating their activity. This binding can lead to the inhibition of specific biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Key Indole Derivatives
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- N-Methylation : The target compound’s N-methyl group enhances lipophilicity compared to unmethylated analogues (e.g., 4-Methoxy-1H-indole-3-carbaldehyde) .
- Substituent Effects: Methoxy at position 4 improves electron density on the indole ring, influencing reactivity in electrophilic substitutions .
Biological Activity
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Overview of Indole Derivatives
Indole derivatives, including this compound, have garnered attention for their antiviral , anticancer , and antimicrobial properties. These compounds interact with various biological targets, making them valuable in drug development.
Target and Mode of Action
The compound acts primarily through interactions with multiple receptors and enzymes. It has been noted for its ability to bind selectively to the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating immune responses and cellular metabolism. This binding stimulates the production of interleukin-22, enhancing mucosal immunity.
Biochemical Pathways
This compound is involved in several biochemical pathways, influencing processes such as:
- Cell signaling : Alters gene expression and cellular metabolism.
- Enzyme interactions : Acts as an inhibitor or activator of enzymes critical in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. For instance, it has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it enhances caspase-3 activity in breast cancer MDA-MB-231 cells, indicating its potential as an anticancer agent . The compound's ability to disrupt microtubule assembly further supports its application in cancer therapy.
Dosage and Temporal Effects
The biological effects of this compound vary significantly with dosage. Lower doses tend to exhibit beneficial effects such as anti-inflammatory and antimicrobial properties, while higher doses may lead to cytotoxic effects in certain cell lines .
Preparation Methods
The synthesis of this compound can be achieved through various methods, including:
- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions.
This method provides a reliable route for producing indole derivatives essential for pharmaceutical applications.
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of this compound:
Q & A
Q. Table 1: Optimization Parameters for Vilsmeier-Haack Formylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Equiv. | 1.2–1.5 | Excess increases by-products |
| Temperature | 80–85°C | Higher temps accelerate rate |
| Reaction Time | 15–45 min | Prolonged time risks hydrolysis |
Q. Table 2: Key Spectral Data for Characterization
| Functional Group | ¹H NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Aldehyde (CHO) | 9.8–10.2 | 1690–1710 (C=O) |
| Methoxy (OCH₃) | 3.7–3.9 | 1240–1260 (C-O) |
| N-Methyl (CH₃) | 3.3–3.5 | - |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
